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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).

This compound has demonstrated selective toxicity in non-small cell lung cancer (NSCLC) cell

lines harboring activating mutations in KRAS and inactivating mutations in KEAP1. The dual

modulation of KRAS and NRF2 signaling pathways in these cancer cells creates a unique

metabolic vulnerability that can be exploited by targeting GLUT8. These application notes

provide detailed protocols for key in vitro experiments to characterize the effects of SW157765,

enabling researchers to effectively investigate its mechanism of action and potential therapeutic

applications.

Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

SW157765 in a panel of NSCLC cell lines, as determined by a 72-hour cell viability assay.
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Cell Line KRAS Mutation KEAP1 Mutation
SW157765 IC50
(µM)

H23 G12C WT >10

H460 G12V WT >10

A549 G12S E202K 0.3

H2122 G12C G333R 0.5

H2009 G12A WT >10

H1792 G12C WT >10

Data extracted from McMillan et al., Cell, 2018.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by SW157765 and a

general experimental workflow for its in vitro characterization.
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Caption: Proposed signaling pathway in KRAS/KEAP1 mutant NSCLC cells and the inhibitory

action of SW157765 on GLUT8.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10831315?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Select NSCLC cell lines
(KRAS/KEAP1 mutant and wild-type)

Cell Culture

Treat with SW157765
(Dose-response)

Treat with SW157765
(at effective concentration)

Cell Viability Assay
(e.g., CellTiter-Glo)

Determine IC50 values

Analyze and Compare Data

2-NBDG Glucose Uptake Assay

Measure Fluorescence

Conclusion

Click to download full resolution via product page

Caption: General experimental workflow for the in vitro characterization of SW157765.

Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the viability of NSCLC cell lines after treatment with SW157765
in a 96-well format. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number
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of viable cells in culture based on quantitation of the ATP present, which signals the presence

of metabolically active cells.[1][2][3][4][5]

Materials:

NSCLC cell lines (e.g., A549, H2122, H23, H460)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

SW157765 (stock solution in DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in

100 µL of complete culture medium.

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of SW157765 in complete culture medium from the DMSO stock.

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent

and non-toxic (e.g., ≤ 0.1%).

Remove the medium from the wells and add 100 µL of the diluted SW157765 solutions or

vehicle control.
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Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

CellTiter-Glo® Assay:

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for

approximately 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Subtract the average background luminescence from control wells (medium only) from all

other measurements.

Normalize the data to the vehicle-treated control wells (set as 100% viability).

Plot the percentage of cell viability against the logarithm of the SW157765 concentration

to generate a dose-response curve.

Calculate the IC50 value from the dose-response curve using appropriate software (e.g.,

GraphPad Prism).

2-Deoxy-D-glucose (2-NBDG) Uptake Assay
This protocol measures the effect of SW157765 on glucose uptake in NSCLC cell lines using

the fluorescent glucose analog 2-NBDG.

Materials:

NSCLC cell lines

Complete culture medium
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SW157765

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

Glucose-free culture medium

Phosphate-Buffered Saline (PBS)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding:

Seed cells into 96-well black, clear-bottom plates at a density of 20,000-50,000 cells per

well in 100 µL of complete culture medium.

Incubate overnight at 37°C in a 5% CO₂ incubator.

Compound Treatment and Glucose Starvation:

The following day, gently wash the cells twice with warm PBS.

Add 100 µL of glucose-free culture medium containing the desired concentration of

SW157765 or vehicle control (DMSO).

Incubate for 1-4 hours at 37°C.

2-NBDG Incubation:

Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).

Add 100 µL of the 2-NBDG working solution to each well.

Incubate for 15-30 minutes at 37°C.

Measurement:
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For Plate Reader:

Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

Add 100 µL of PBS to each well.

Measure the fluorescence with a plate reader (Excitation: ~485 nm, Emission: ~535

nm).

For Flow Cytometry:

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

Trypsinize the cells and resuspend in ice-cold PBS.

Analyze the cells immediately on a flow cytometer using the FITC channel.

Data Analysis:

Subtract the background fluorescence from wells without cells.

Normalize the fluorescence signal of SW157765-treated cells to that of vehicle-treated

cells to determine the percentage of glucose uptake inhibition.

Note: These protocols are intended as a guide. Optimal conditions such as cell seeding

density, compound incubation time, and 2-NBDG concentration may vary depending on the

specific cell line and experimental setup and should be determined empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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